molecular formula C16H14BrN3O3S B2497198 N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide CAS No. 1031619-36-9

N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B2497198
CAS No.: 1031619-36-9
M. Wt: 408.27
InChI Key: IPDPIYZIOKRGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-2,4-dione core linked to a 4-bromobenzyl group via a propanamide bridge.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c17-11-3-1-10(2-4-11)9-18-13(21)5-7-20-15(22)14-12(6-8-24-14)19-16(20)23/h1-4,6,8H,5,7,9H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDPIYZIOKRGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCN2C(=O)C3=C(C=CS3)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide (CAS Number: 1031619-36-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H14_{14}BrN3_{3}O3_{3}S
  • Molecular Weight : 408.3 g/mol
  • CAS Number : 1031619-36-9

Research indicates that this compound exhibits multiple mechanisms of action:

  • Topoisomerase Inhibition : The compound has been identified as a dual inhibitor of topoisomerases I and II, which are crucial for DNA replication and transcription. This inhibition leads to the induction of apoptosis in cancer cells by disrupting their ability to replicate DNA effectively .
  • Anti-inflammatory Activity : It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways, while sparing COX-1, which is important for protecting the gastric mucosa. This selective inhibition suggests potential for treating inflammatory diseases without the common side effects associated with non-selective NSAIDs .

Anticancer Activity

The compound has demonstrated promising anticancer properties across various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), FaDu (head and neck cancer), A549 (lung cancer).
  • Efficacy : In vitro studies revealed that this compound exhibited significant antiproliferative activity. For instance:
    • At a concentration of 10 μM, it achieved an inhibition rate of 83.52% against FaDu cells.
    • The compound induced G2/M phase cell cycle arrest and increased levels of cleaved caspase-3, indicating apoptosis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineInhibition at 10 μM (%)Mechanism of Action
MCF-7VariesTopoisomerase inhibition
MDA-MB-231VariesTopoisomerase inhibition
FaDu83.52Apoptosis induction
A549VariesTopoisomerase inhibition

Case Studies

A recent study evaluated a series of compounds similar to this compound for their anticancer properties. Among these compounds, those with the thienopyrimidine scaffold showed enhanced activity against various cancer types due to their structural versatility and ability to interact with key biological targets such as topoisomerases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The thieno[3,2-d]pyrimidin-2,4-dione scaffold is shared with several bioactive analogs. For example:

  • Benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivatives (e.g., compounds 1–11 in ) replace the thiophene ring with a benzothiophene system and incorporate sulfonamide groups. These modifications enhance COX-2 and iNOS inhibition, critical in anti-inflammatory activity .
  • 4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine () lacks the thieno-fused system but retains brominated aromaticity, emphasizing the role of bromine in modulating electronic and steric properties .

Substituent Variations

Table 1: Key Substituent Comparisons
Compound Name Core Structure Substituent at R₁ Substituent at R₂ Biological Activity
Target Compound Thieno[3,2-d]pyrimidin-2,4-dione 4-Bromobenzyl (propanamide) - Undocumented (structural inference)
Compound 1 () Benzothieno[3,2-d]pyrimidin-4-one Methanesulfonamide 1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl COX-2 inhibition (~70% at 10 µM)
3-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(4-propoxybenzyl)propanamide () Thieno[3,2-d]pyrimidin-2,4-dione 4-Propoxybenzyl (propanamide) - Commercial availability; safety data provided
4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine () Pyrimidine 4-Bromophenyl Naphthalen-1-yl Synthetic details only
Key Observations:
  • The 4-bromobenzyl group in the target compound may enhance membrane permeability compared to the 4-propoxybenzyl analog (), owing to bromine’s higher hydrophobicity.
  • Sulfonamide-containing analogs () exhibit explicit anti-inflammatory activity, suggesting that replacing the propanamide bridge with sulfonamide could modulate target selectivity .

Physicochemical Data

  • Melting Points : Pyrimidine derivatives in exhibit melting points between 160–250°C, suggesting the target compound may fall within this range .
  • Spectroscopic Data : IR and NMR spectra for analogous compounds () confirm the presence of carbonyl (1670–1700 cm⁻¹) and aromatic C-Br (550–600 cm⁻¹) stretches, which would be critical for characterizing the target compound .

Q & A

Q. What are the critical synthetic parameters for optimizing the yield and purity of this compound?

The synthesis involves multi-step reactions, often starting with condensation of the thienopyrimidinone core with a bromobenzyl precursor, followed by propanamide coupling. Key parameters include:

  • Temperature : Maintain 70–80°C during cyclization to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Use coupling agents like EDC·HCl or HOBt for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for bromobenzyl) .
    • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 462.2) .
    • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings) .
  • Purity assessment : HPLC with C18 columns (acetonitrile/water gradient) detects impurities (<0.5%) .

Q. How is the compound initially screened for biological activity?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
    • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values reported .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Modification Biological Impact Reference
Bromobenzyl substitution Electron-withdrawing groups enhance kinase affinity .
Thienopyrimidinone core Planarity improves DNA intercalation potential .
Propanamide linker Flexibility balances solubility and target binding .

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic profiling :
    • Measure plasma half-life (e.g., rodent models) to assess bioavailability .
    • Use metabolic stability assays (liver microsomes) to identify rapid degradation pathways .
  • Formulation adjustments :
    • Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility .

Q. How are synthetic impurities identified and mitigated during scale-up?

  • Common impurities :
    • Unreacted intermediates : Detect via HPLC retention time shifts .
    • Oxidation byproducts : Use LC-MS to identify quinone derivatives (e.g., m/z +16 Da) .
  • Mitigation :
    • Optimize inert atmosphere (N2_2) during amide coupling .
    • Add antioxidants (e.g., BHT) to reaction mixtures .

Q. What mechanistic insights can be gained from crystallographic data?

  • Hydrogen bonding : O–H···N and N–H···O interactions stabilize the thienopyrimidinone core .
  • π-π stacking : Aromatic rings (bromobenzyl and pyrimidine) align at 3.7–3.8 Å distances, critical for target binding .

Methodological Notes

  • Controlled reaction conditions : Microwave-assisted synthesis (250 W, 18 min) reduces reaction time by 50% compared to conventional heating .
  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.